methyl 4-bromo-7-chloro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor, followed by esterification. One common method involves the reaction of 4-bromo-7-chloroindole with methyl chloroformate under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .
Scientific Research Applications
Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate
- Methyl 4-bromo-1H-indole-2-carboxylate
- Methyl 7-chloro-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is unique due to the simultaneous presence of both bromine and chlorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological properties compared to other similar compounds .
Properties
CAS No. |
1492368-83-8 |
---|---|
Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.